molecular formula C23H18ClN5O2 B10919440 N-(5-chloro-2-cyanophenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(5-chloro-2-cyanophenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10919440
M. Wt: 431.9 g/mol
InChI Key: HXDCYAJGLJUQAP-UHFFFAOYSA-N
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Description

N~4~-(5-CHLORO-2-CYANOPHENYL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, substituted with chlorocyanophenyl and methoxyphenyl groups. Its chemical properties and reactivity make it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

The synthesis of N4-(5-CHLORO-2-CYANOPHENYL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The preparation methods include:

  • Synthetic Routes

      Step 1: Formation of the pyrazolo[3,4-b]pyridine core through cyclization reactions.

      Step 2: Introduction of the 5-chloro-2-cyanophenyl group via nucleophilic substitution.

      Step 3: Attachment of the 3-methoxyphenyl group through electrophilic aromatic substitution.

      Step 4: Final carboxamide formation through amidation reactions.

  • Reaction Conditions

    • Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation.
    • Solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are commonly used.
    • Catalysts like palladium or copper may be employed to facilitate certain steps.
  • Industrial Production Methods

    • Scale-up processes involve optimizing reaction conditions to maximize yield and purity.
    • Continuous flow reactors may be used to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

N~4~-(5-CHLORO-2-CYANOPHENYL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

  • Oxidation

    • Common reagents: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~).
    • Major products: Oxidized derivatives with altered functional groups.
  • Reduction

    • Common reagents: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~).
    • Major products: Reduced forms with hydrogenated functional groups.
  • Substitution

    • Common reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
    • Major products: Substituted derivatives with new functional groups.

Scientific Research Applications

N~4~-(5-CHLORO-2-CYANOPHENYL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has diverse applications in scientific research:

  • Chemistry

    • Used as a building block in the synthesis of complex organic molecules.
    • Studied for its reactivity and stability under various conditions.
  • Biology

    • Investigated for its potential as a biochemical probe.
    • Studied for its interactions with biological macromolecules.
  • Medicine

    • Explored for its potential therapeutic properties.
    • Studied for its effects on cellular pathways and targets.
  • Industry

    • Used in the development of advanced materials.
    • Studied for its potential applications in catalysis and material science.

Mechanism of Action

The mechanism of action of N4-(5-CHLORO-2-CYANOPHENYL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

  • Molecular Targets

    • Enzymes involved in metabolic pathways.
    • Receptors and ion channels on cell membranes.
  • Pathways Involved

    • Modulation of signal transduction pathways.
    • Alteration of gene expression and protein synthesis.

Comparison with Similar Compounds

N~4~-(5-CHLORO-2-CYANOPHENYL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C23H18ClN5O2

Molecular Weight

431.9 g/mol

IUPAC Name

N-(5-chloro-2-cyanophenyl)-6-(3-methoxyphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H18ClN5O2/c1-13-21-18(23(30)27-19-10-16(24)8-7-15(19)12-25)11-20(26-22(21)29(2)28-13)14-5-4-6-17(9-14)31-3/h4-11H,1-3H3,(H,27,30)

InChI Key

HXDCYAJGLJUQAP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)NC4=C(C=CC(=C4)Cl)C#N)C

Origin of Product

United States

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